2-(3-Methylphenyl)benzoxazole
Overview
Description
2-(3-Methylphenyl)benzoxazole is a heterocyclic aromatic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the phenyl ring at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)benzoxazole typically involves the condensation of 2-aminophenol with 3-methylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The general reaction scheme is as follows:
2-Aminophenol+3-Methylbenzaldehyde→this compound+Water
The reaction mixture is heated under reflux for several hours, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as zeolites or metal-organic frameworks may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized products such as benzoxazole-2,3-dione.
Reduction: Reduced products such as 2-(3-methylphenyl)benzoxazoline.
Substitution: Substituted products like 2-(3-chlorophenyl)benzoxazole or 2-(3-nitrophenyl)benzoxazole.
Scientific Research Applications
2-(3-Methylphenyl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cells.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)benzoxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
2-(3-Methylphenyl)benzoxazole can be compared with other benzoxazole derivatives such as:
2-Phenylbenzoxazole: Lacks the methyl group, leading to different biological activities.
2-(4-Methylphenyl)benzoxazole: The methyl group is positioned differently, affecting its chemical reactivity and biological properties.
2-(3-Chlorophenyl)benzoxazole: Contains a chlorine atom instead of a methyl group, resulting in distinct pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVRWCOOQDYUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163332 | |
Record name | 2-(3-Methylphenyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14625-58-2 | |
Record name | 2-(3-Methylphenyl)benzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014625582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methylphenyl)benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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